molecular formula C12H14N2O2 B223828 N-(3-aminopropyl)-1-benzofuran-2-carboxamide

N-(3-aminopropyl)-1-benzofuran-2-carboxamide

Cat. No. B223828
M. Wt: 218.25 g/mol
InChI Key: ZSDDPEWKWIKCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-1-benzofuran-2-carboxamide, also known as 2-APB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In We will also list future directions for research on this compound.

Mechanism Of Action

The mechanism of action of N-(3-aminopropyl)-1-benzofuran-2-carboxamide involves its ability to modulate intracellular calcium levels. This compound has been found to inhibit store-operated calcium entry, which is a process that regulates calcium influx into cells. By blocking this process, N-(3-aminopropyl)-1-benzofuran-2-carboxamide can decrease intracellular calcium levels, which can have a wide range of physiological effects.

Biochemical And Physiological Effects

N-(3-aminopropyl)-1-benzofuran-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and decrease the invasiveness of cancer cells. It has also been found to have neuroprotective effects, protecting against ischemic brain injury and reducing neuronal damage. Additionally, N-(3-aminopropyl)-1-benzofuran-2-carboxamide has been found to have cardioprotective effects, protecting against ischemia-reperfusion injury and reducing myocardial infarct size.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-aminopropyl)-1-benzofuran-2-carboxamide for lab experiments is its ability to modulate intracellular calcium levels. This makes it a valuable tool for researchers studying calcium signaling pathways. Additionally, N-(3-aminopropyl)-1-benzofuran-2-carboxamide has been found to have a wide range of biological activities, making it useful for researchers in various fields.
One limitation of N-(3-aminopropyl)-1-benzofuran-2-carboxamide is its potential toxicity. This compound has been found to be toxic at high concentrations, which can limit its usefulness in certain experiments. Additionally, the mechanism of action of N-(3-aminopropyl)-1-benzofuran-2-carboxamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-aminopropyl)-1-benzofuran-2-carboxamide. One area of interest is the development of more selective TRPC channel blockers. Additionally, researchers are interested in exploring the potential use of N-(3-aminopropyl)-1-benzofuran-2-carboxamide in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of N-(3-aminopropyl)-1-benzofuran-2-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-aminopropyl)-1-benzofuran-2-carboxamide involves the reaction of benzofuran-2-carboxylic acid with 3-aminopropylamine. This reaction results in the formation of N-(3-aminopropyl)-1-benzofuran-2-carboxamide. The purity of the compound can be increased through recrystallization and purification using chromatography techniques.

Scientific Research Applications

N-(3-aminopropyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including the ability to modulate intracellular calcium levels, inhibit store-operated calcium entry, and block TRPC channels. These activities make it a valuable tool for researchers in various fields, including neuroscience, cardiovascular research, and cancer research.

properties

Product Name

N-(3-aminopropyl)-1-benzofuran-2-carboxamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(3-aminopropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H14N2O2/c13-6-3-7-14-12(15)11-8-9-4-1-2-5-10(9)16-11/h1-2,4-5,8H,3,6-7,13H2,(H,14,15)

InChI Key

ZSDDPEWKWIKCDI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN

Origin of Product

United States

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